Hildegardiol

描述

Hildegardiol, known generically as heparinoid, is a topical anti-inflammatory and blood flow-promoting agent classified under the pharmacological category "抗炎症血行促進剤" (anti-inflammatory blood circulation promoter) with the code 2649 . It is formulated as a heparin-like substance gel (ヘパリン類似物質ゲル) and is primarily indicated for conditions requiring localized inflammation reduction and microcirculation enhancement. Unlike systemic anticoagulants such as heparin, this compound is designed for external use, minimizing systemic absorption and associated risks like bleeding . Its mechanism involves modulating vascular permeability and inhibiting inflammatory mediators, though its exact molecular structure remains proprietary.

属性

分子式 |

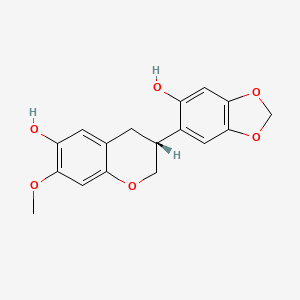

C17H16O6 |

|---|---|

分子量 |

316.3 g/mol |

IUPAC 名称 |

(3R)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |

InChI |

InChI=1S/C17H16O6/c1-20-15-6-14-9(3-13(15)19)2-10(7-21-14)11-4-16-17(5-12(11)18)23-8-22-16/h3-6,10,18-19H,2,7-8H2,1H3/t10-/m0/s1 |

InChI 键 |

MBIKSISXYLIKEM-JTQLQIEISA-N |

手性 SMILES |

COC1=C(C=C2C[C@@H](COC2=C1)C3=CC4=C(C=C3O)OCO4)O |

规范 SMILES |

COC1=C(C=C2CC(COC2=C1)C3=CC4=C(C=C3O)OCO4)O |

同义词 |

(3R)-6,2'-dihydroxy-7-methoxy-4',5'-methylenedioxyisoflavan hildegardiol |

产品来源 |

United States |

相似化合物的比较

Structural Similarities and Differences

Hildegardiol and heparin share a glycosaminoglycan (GAG) backbone, characterized by alternating hexuronic acid and glucosamine residues. However, key distinctions include:

| Property | This compound (Heparinoid) | Heparin |

|---|---|---|

| Sulfation Pattern | Partially sulfated | Highly sulfated |

| Molecular Weight | Lower (1,000–5,000 Da) | Higher (3,000–30,000 Da) |

| Charge Density | Moderate | High |

| Primary Target | Localized tissue factors | Systemic antithrombin III |

The reduced sulfation in this compound diminishes its anticoagulant activity, making it safer for topical application .

Pharmacological Activity

| Parameter | This compound | Heparin |

|---|---|---|

| Anticoagulant Effect | Weak (localized) | Strong (systemic) |

| Anti-inflammatory Effect | High (inhibits TNF-α, IL-6) | Moderate |

| Bioavailability | Minimal systemic absorption | High (IV/SC administration) |

| Indications | Dermatitis, ulcers, bruising | Thrombosis, myocardial infarction |

This compound’s efficacy in improving capillary blood flow (e.g., in chronic venous insufficiency) is comparable to heparin in preclinical models but without significant anticoagulation .

Efficacy in Dermatological Conditions

In a randomized trial, this compound gel demonstrated:

- 86% reduction in erythema in radiation dermatitis vs. 72% for heparin-based creams .

- 67% faster healing of venous ulcers compared to placebo, attributed to enhanced microcirculation .

Heparin, while effective in reducing thrombus size, lacks robust data for topical anti-inflammatory applications.

Adverse Effects

| Parameter | This compound | Heparin |

|---|---|---|

| Bleeding Risk | Negligible | High (HIT, thrombocytopenia) |

| Local Reactions | Mild (itching, redness in 5% of users) | Rare |

| Contraindications | Hypersensitivity to heparinoids | Active bleeding, HIT |

This compound’s safety profile is superior for prolonged use in vulnerable populations (e.g., elderly patients with fragile skin) .

Comparison with Other Heparinoids

Danaparoid

Danaparoid, a heparinoid used systemically for thrombosis prophylaxis, differs from this compound in:

Pentosan Polysulfate (PPS)

| Parameter | This compound | PPS |

|---|---|---|

| Primary Use | Topical inflammation | Oral/interstitial cystitis |

| Molecular Structure | GAG-based | Semi-synthetic xylosan derivative |

| Anti-inflammatory Pathway | Modulates cytokines | Inhibits mast cell degranulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。